molecular formula C9H8ClN3O B2817661 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine CAS No. 2383571-36-4

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine

Cat. No.: B2817661
CAS No.: 2383571-36-4
M. Wt: 209.63
InChI Key: CQZWVTIUZPNSAK-UHFFFAOYSA-N
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Description

The compound “6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a furan ring, which is a five-membered ring with one oxygen atom . The presence of these rings suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be planar due to the presence of the pyrimidine and furan rings . The electron-rich nature of these rings may also allow for interesting interactions with other molecules .

Scientific Research Applications

Crystal and Molecular Structures

  • The crystal and molecular structures of compounds similar to 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have been determined, revealing conformational differences and substantial hydrogen-bonding interactions in their structures (Odell et al., 2007).

Ring Transformations in Reactions

  • Studies have investigated the reactions of heterocyclic halogeno compounds, which can include similar pyrimidine derivatives, with nucleophiles. These reactions can involve meta-rearrangement and conversions, including ring transformations (Hertog et al., 2010).

Amplifiers of Phleomycin

  • Certain pyridinylpyrimidines, structurally related to this compound, have been studied for their activity as amplifiers of phleomycin against Escherichia coli, showcasing their potential in antibiotic research (Brown & Cowden, 1982).

Molecular Docking and Experimental Techniques

  • The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which shares a similar pyrimidine structure, has been investigated using molecular docking, FT-IR, FT-Raman, and NMR techniques. These studies can be relevant in understanding similar compounds (Aayisha et al., 2019).

Synthesis of New Cancer Cell Inhibitors

  • Synthesis of new 4-Chloro-6-Methylpyrimidin-2-yl-Aminophosphonates, which could be structurally analogous, has been explored for their potential as cancer cell inhibitors (Gajjala Raghavendra Reddy et al., 2020).

Antituberculous Effect

  • Compounds like 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, related to the this compound, have been synthesized and shown a pronounced antituberculous effect (Erkin & Krutikov, 2007).

Future Directions

The future directions for research on “6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine” could include further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities of similar compounds, it could be interesting to explore its potential uses in medicine or other fields .

Properties

IUPAC Name

6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-11-8-4-7(10)12-9(13-8)6-2-3-14-5-6/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWVTIUZPNSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=N1)C2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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